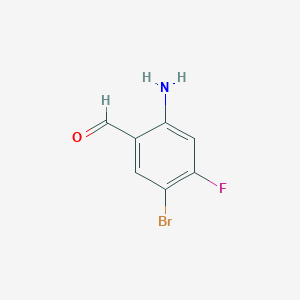

2-Amino-5-bromo-4-fluorobenzaldehyde

Description

BenchChem offers high-quality 2-Amino-5-bromo-4-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCCEQPONQYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorobenzaldehyde (CAS 315188-30-8): Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-4-fluorobenzaldehyde (CAS 315188-30-8), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, spectral characteristics, synthetic utility, and its role in the development of targeted therapeutics, particularly kinase inhibitors. This document is designed to bridge the gap between catalog data and practical application, offering insights grounded in established scientific literature and patents.

Core Molecular Profile and Physicochemical Properties

2-Amino-5-bromo-4-fluorobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, an amine, and two halogen substituents (bromo and fluoro). This unique arrangement of functional groups imparts a specific reactivity profile that makes it a valuable intermediate in the synthesis of complex heterocyclic scaffolds.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. Proper storage, under an inert atmosphere and refrigerated, is crucial to maintain its stability and reactivity.

| Property | Value | Source(s) |

| CAS Number | 315188-30-8 | [][2][3][4][5] |

| Molecular Formula | C₇H₅BrFNO | [2][3] |

| Molecular Weight | 218.03 g/mol | [][2][4] |

| Physical Form | Solid | [2][3][6] |

| Purity | Typically ≥95% | [][2][3][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, store in a freezer (-20°C) | [2][3] |

| InChI Key | GYVCCEQPONQYPM-UHFFFAOYSA-N | [2][3] |

Spectral Data Interpretation (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet around 9.8-10.0 ppm), the amine protons (a broad singlet), and two aromatic protons, with their chemical shifts and coupling patterns influenced by the surrounding substituents.

-

¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the aldehyde (typically in the 190-195 ppm region), and the aromatic carbons, with their shifts influenced by the electron-donating amino group and the electron-withdrawing halogen and aldehyde groups.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-H stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

2-Amino-5-bromo-4-fluorobenzaldehyde is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][6]

GHS Pictogram: GHS07 (Exclamation Mark).[2][3][6]

Synthetic Utility and Application in Medicinal Chemistry

The primary utility of 2-Amino-5-bromo-4-fluorobenzaldehyde lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably quinazolines. The ortho-amino benzaldehyde moiety is a classic pharmacophore for building these scaffolds through condensation reactions.

A Cornerstone in Kinase Inhibitor Synthesis

A significant application of this compound is demonstrated in the synthesis of substituted quinazoline derivatives that act as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

A key example of its use is detailed in patent US 2010/0286132 A1 , which describes the preparation of quinazoline compounds for the treatment of abnormal cell growth, such as cancer. The 2-amino-5-bromo-4-fluorobenzaldehyde serves as a critical starting material for constructing the core quinazoline structure.

Illustrative Synthetic Protocol: Preparation of a Quinazoline Intermediate

The following protocol is adapted from the general principles of quinazoline synthesis and the specific example outlined in the aforementioned patent. This showcases a typical cyclocondensation reaction where the aldehyde and amine functionalities of the starting material react to form the heterocyclic core.

Reaction Scheme: 2-Amino-5-bromo-4-fluorobenzaldehyde reacts with an appropriate amine in the presence of an oxidizing agent to form the corresponding quinazoline derivative.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-Amino-5-bromo-4-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired primary amine (1.1 equivalents).

-

Addition of Reagents: Introduce a catalytic amount of an acid, such as acetic acid, to facilitate the initial imine formation.

-

Cyclization/Oxidation: Add an oxidizing agent, for example, iodine or exposure to air, and heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The ortho-disposition of the amino and aldehyde groups is crucial for the intramolecular cyclization to form the six-membered ring of the quinazoline core.

-

The choice of the primary amine reactant directly determines the substituent at the 2-position of the quinazoline ring, allowing for the exploration of structure-activity relationships (SAR).

-

The oxidation step is necessary to aromatize the initially formed dihydroquinazoline intermediate to the final stable quinazoline product.

Visualization of Synthetic Logic

The strategic importance of 2-Amino-5-bromo-4-fluorobenzaldehyde as a synthetic building block can be visualized through its key reactive sites and its role in a synthetic workflow.

Caption: Key reactive sites of 2-Amino-5-bromo-4-fluorobenzaldehyde.

Caption: General synthetic workflow to quinazoline kinase inhibitors.

Conclusion and Future Outlook

2-Amino-5-bromo-4-fluorobenzaldehyde is a strategically important building block in medicinal chemistry. Its trifunctional nature allows for the efficient construction of complex heterocyclic systems, particularly the quinazoline scaffold, which is prevalent in many approved and investigational kinase inhibitors. The presence of the bromo and fluoro substituents provides additional handles for fine-tuning the electronic properties and metabolic stability of the final drug candidates, as well as enabling further diversification through cross-coupling reactions. As the demand for novel targeted therapies continues to grow, the utility of such versatile intermediates is expected to increase, making this compound a valuable tool in the arsenal of drug discovery scientists.

References

-

PubChem. (n.d.). 2-Amino-5-bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

- United States Patent Application Publication. (2010). Quinazoline Derivatives and Methods of Use. US 2010/0286132 A1.

Sources

- 2. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins [mdpi.com]

- 3. 2-Amino-5-bromo-4-fluorobenzaldehyde | 315188-30-8 [sigmaaldrich.com]

- 4. 2-amino-5-bromo-4-fluorobenzaldehyde 95% | CAS: 315188-30-8 | AChemBlock [achemblock.com]

- 5. 315188-30-8|2-Amino-5-bromo-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 2-Amino-4-bromo-5-fluorobenzaldehyde | 1620239-30-6 [sigmaaldrich.com]

2-Amino-5-bromo-4-fluorobenzaldehyde molecular weight and formula

High-Value Scaffold for Kinase Inhibitor Development [1]

Executive Summary

2-Amino-5-bromo-4-fluorobenzaldehyde (CAS: 315188-30-8) is a critical heterocyclic precursor used primarily in the synthesis of fused nitrogenous systems, most notably quinazolines and indoles .[1] Its specific substitution pattern—a halogenated core (5-Br, 4-F) adjacent to the reactive amino-aldehyde "ortho" motif—makes it a linchpin intermediate in medicinal chemistry.[1][2] The 5-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-fluoro substituent provides electronic modulation and a site for nucleophilic aromatic substitution (

This guide details the physicochemical properties, synthetic utility, and handling protocols for this compound, designed for researchers in oncology and kinase inhibitor discovery.[1]

Physicochemical Profile

The following data aggregates experimental and calculated values essential for analytical characterization and stoichiometry.

| Property | Value | Technical Notes |

| IUPAC Name | 2-Amino-5-bromo-4-fluorobenzaldehyde | - |

| CAS Number | 315188-30-8 | Primary identifier for procurement.[1][3] |

| Molecular Formula | - | |

| Molecular Weight | 218.02 g/mol | Average weight for stoichiometry.[1] |

| Exact Mass | 216.9539 (for | Use for High-Res Mass Spec (HRMS).[1] |

| Isotopic Pattern | ~1:1 ( | Mass spectrum will show equal intensity doublet peaks at m/z 217 and 219 ( |

| Appearance | Yellow to Off-white Solid | Color darkens upon oxidation/air exposure.[1] |

| Melting Point | 138–142 °C | Range varies by purity/polymorph.[1] |

| Solubility | DMSO, DMF, MeOH, EtOAc | Sparingly soluble in water; soluble in organic polar solvents.[1] |

| Stability | Air/Light Sensitive | Aldehyde is prone to oxidation to benzoic acid; amine prone to polymerization.[1] |

Synthetic Utility & Retrosynthesis[1]

The "Ortho" Advantage

The molecule's value lies in the 2-amino-benzaldehyde motif.[1] This arrangement allows for condensation reactions with nucleophiles (ketones, nitriles, amidines) to close the pyrimidine ring, forming quinazolines.[1]

-

C5-Bromine: Allows extension of the carbon skeleton after ring closure.[1]

-

C4-Fluorine: Increases lipophilicity and metabolic stability.[1] In quinazoline drugs (e.g., Gefitinib analogs), 7-fluoro substitution (derived from the 4-fluoro precursor) modulates pKa and binding affinity.[1]

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and downstream utility of the scaffold.

Figure 1: Strategic placement of 2-Amino-5-bromo-4-fluorobenzaldehyde in drug discovery workflows. It serves as the bridge between raw nitro-aromatics and functionalized kinase inhibitors.[1]

Experimental Protocol: Quinazoline Synthesis

Objective: Cyclization of 2-Amino-5-bromo-4-fluorobenzaldehyde to 6-bromo-7-fluoroquinazoline. Context: This protocol demonstrates the scaffold's primary application. The resulting quinazoline is a versatile electrophile for further functionalization.[1]

Reagents & Equipment[1][4][5][6]

-

Starting Material: 2-Amino-5-bromo-4-fluorobenzaldehyde (1.0 equiv, 218.02 g/mol ).[1]

-

Cyclizing Agent: Formamidine acetate (1.5 equiv).[1]

-

Solvent: Ethanol (EtOH) or 2-Methoxyethanol (anhydrous).[1]

-

Apparatus: Microwave reactor (preferred) or Reflux condenser.

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, charge 2-Amino-5-bromo-4-fluorobenzaldehyde (218 mg, 1.0 mmol) and Formamidine acetate (156 mg, 1.5 mmol).

-

Solvation: Add anhydrous Ethanol (3.0 mL). Seal the vial and purge with Nitrogen (

) for 1 minute to remove dissolved oxygen (crucial to prevent oxidation of the aldehyde). -

Reaction:

-

Method A (Microwave): Heat to 120°C for 20 minutes.

-

Method B (Thermal): Reflux at 80°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).[1] The aldehyde spot (

) should disappear, replaced by a lower running fluorescent spot.

-

-

Workup: Cool the mixture to room temperature. The product often precipitates upon cooling.[1]

-

Purification: If necessary, purify via flash column chromatography (

, Gradient: 0-40% EtOAc/Hexanes). -

Validation: Confirm identity via

NMR. The disappearance of the aldehyde proton (

Quality Control & Analytics

When verifying the integrity of 2-Amino-5-bromo-4-fluorobenzaldehyde, specific spectral signatures must be present.[1]

Nuclear Magnetic Resonance ( NMR)

-

Aldehyde (-CHO): Singlet at

9.7–9.9 ppm.[1] -

Amine (-NH2): Broad singlet at

6.0–7.5 ppm (solvent dependent, -

Aromatic Protons: Two distinct singlets (or doublets with small J values due to Fluorine coupling).[1]

Mass Spectrometry (LC-MS)[1][3]

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Signature: Look for the characteristic Bromine doublet.[1]

Safety & Handling Guidelines

Hazard Classification (GHS):

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1][6] The aldehyde moiety is susceptible to autoxidation to the corresponding benzoic acid (2-amino-5-bromo-4-fluorobenzoic acid), which renders the material useless for condensation reactions.[1]

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass to prevent photodegradation.

References

-

PubChem. (2026).[1] Compound Summary: 2-Amino-5-bromo-4-chlorobenzaldehyde (Analogous Structure).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. 2-Amino-4-bromo-5-fluorobenzaldehyde | 1620239-30-6 [sigmaaldrich.com]

- 2. CAS 1620239-30-6: 2-Amino-4-bromo-5-fluorobenzaldehído [cymitquimica.com]

- 3. 315188-30-8|2-Amino-5-bromo-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-amino-5-bromo-4-fluorobenzaldehyde 95% | CAS: 315188-30-8 | AChemBlock [achemblock.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

2-Amino-5-bromo-4-fluorobenzaldehyde: A Lynchpin Scaffold for Kinase & Methyltransferase Inhibitor Synthesis

This guide provides an in-depth technical analysis of 2-Amino-5-bromo-4-fluorobenzaldehyde (CAS: 315188-30-8), a critical intermediate in the synthesis of oncology therapeutics, particularly PRMT5 inhibitors.

Executive Summary

2-Amino-5-bromo-4-fluorobenzaldehyde represents a high-value "lynchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the ortho-amino aldehyde motif combined with a specific 5-bromo, 4-fluoro substitution pattern.

-

The "Ortho-Amino Aldehyde" Function: Enables rapid access to bicyclic heterocycles (quinolines, quinazolines, indazoles) via condensation reactions (e.g., Friedländer synthesis).

-

The Halogen Handle (5-Br): Allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install solubilizing groups or pharmacophores.

-

The Fluorine Effect (4-F): Modulates metabolic stability (blocking metabolic soft spots) and electronic properties of the resulting drug candidate.

Recent literature highlights its utility in synthesizing MTA-cooperative PRMT5 inhibitors (e.g., AM-9747 derivatives), a promising class of drugs for MTAP-deleted cancers.

Structural Characterization & Spectroscopic Signatures[1][2]

Accurate identification of this compound requires distinguishing it from its regioisomers (e.g., 2-amino-4-bromo-5-fluoro). The fluorine atom provides a diagnostic handle in NMR spectroscopy due to heteronuclear coupling.

Theoretical NMR Profile

Note: Values are predicted based on substituent shielding constants for polysubstituted benzenes.

| Nucleus | Signal | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Structural Assignment |

| CHO | ~9.75 - 9.85 | Singlet (s) | - | Aldehyde proton (deshielded) | |

| H-6 | ~7.50 - 7.60 | Doublet (d) | Para to Amino; Ortho to CHO | ||

| H-3 | ~6.45 - 6.55 | Doublet (d) | Ortho to Amino; Ortho to F | ||

| NH | ~6.00 - 7.50 | Broad Singlet | - | Amine (solvent dependent) | |

| F-4 | ~-100 to -110 | Multiplet | - | Fluorine substituent |

Diagnostic Insight: The coupling constant of H-3 is typically larger due to the strong ortho-fluorine influence. In the regioisomer (4-bromo-5-fluoro), the proton ortho to fluorine would show a different splitting pattern depending on its position relative to the amine.

Physicochemical Properties

-

Appearance: Yellow to orange solid (characteristic of conjugated amino-aldehydes).

-

Solubility: Low in non-polar solvents (Hexane); moderate in DCM/EtOAc; high in DMSO/DMF.

-

Stability: Air and Light Sensitive. The aldehyde is prone to oxidation to the benzoic acid, and the amine can undergo slow polymerization (darkening) upon light exposure.

-

Storage Protocol: Store at -20°C under inert atmosphere (Ar/N

).

-

Synthetic Logic & Impurity Profiling

The synthesis of this scaffold is non-trivial due to the directing effects of the amino and fluoro groups. Two primary routes exist, with Route A being preferred for high-fidelity scale-up.

Route A: The "Reduction-Oxidation" Sequence (Recommended)

This route starts from the commercially available 2-amino-4-fluorobenzoic acid .

-

Bromination: NBS bromination occurs at the C-5 position (para to the activating amine).

-

Reduction: The carboxylic acid is reduced to the benzyl alcohol (using Borane-THF or LAH).

-

Oxidation: Selective oxidation of the alcohol to the aldehyde (using MnO

or Swern conditions) avoids over-oxidation.

Route B: Direct Formylation or Bromination (Screening Only)

Direct bromination of 2-amino-4-fluorobenzaldehyde is possible but often yields mixtures of 3-bromo and 5-bromo isomers, requiring difficult chromatographic separation.

Caption: Step-wise synthesis ensuring regiochemical purity via the benzoic acid intermediate.

Reactivity & Applications in Drug Discovery[3]

The core value of 2-Amino-5-bromo-4-fluorobenzaldehyde is its ability to serve as a divergent precursor for heterocyclic libraries.

Case Study: PRMT5 Inhibitors (Quinoline Synthesis)

In the development of MTA-cooperative PRMT5 inhibitors (e.g., AM-9747), this aldehyde undergoes a Friedländer condensation with ketones (or ketimines) to form the quinoline core. The 5-bromo group is then used to attach the "tail" of the inhibitor via Suzuki coupling.

Divergent Heterocycle Synthesis

-

Quinolines: Condensation with ketones/aldehydes (Base catalyzed).

-

Quinazolines: Condensation with urea or guanidine (often requires oxidative conditions).

-

Indazoles: Reaction with hydrazine (via hydrazone formation and cyclization).

Caption: Divergent synthesis of pharmacologically active heterocycles from the central scaffold.

Experimental Protocols

Analytical Quality Control (HPLC Method)

To ensure the integrity of the scaffold before using it in expensive downstream steps, use the following QC method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 350 nm (nitro/amino-aldehyde conjugation band).

-

Pass Criteria: Purity > 97% (Area %). Major impurity is often the corresponding benzoic acid (oxidation product).

General Friedländer Condensation Protocol

For the synthesis of a Quinoline derivative:

-

Dissolve: 1.0 equiv of 2-Amino-5-bromo-4-fluorobenzaldehyde and 1.1 equiv of the ketone partner in ethanol.

-

Catalyst: Add 10 mol% KOH (aqueous or ethanolic).

-

Reflux: Heat to reflux for 2–4 hours. Monitor consumption of aldehyde by TLC/LCMS.

-

Workup: Cool to RT. If product precipitates, filter and wash with cold ethanol. If not, concentrate and purify via flash chromatography (Hex/EtOAc).

References

-

Discovery of MTA-Cooper

- Source: Journal of Medicinal Chemistry / ACS Public

- Context: Describes the use of 2-amino-5-bromo-4-fluorobenzaldehyde in the synthesis of the clinical candid

-

Synthesis of 2-Amino-5-bromobenzaldehyde Deriv

-

Quinazoline and Quinoline Synthesis via Ortho-Amino Aldehydes.

- Source: BenchChem Applic

- Context: General protocols for the condensation of 2-amino-benzaldehydes with ketones and urea.

-

Chemical Structure & Isomer D

- Source: National Center for Biotechnology Inform

- Context: Verification of CAS 315188-30-8 and distinction

-

(Note: Link points to related chloro-analog for structural comparison; exact fluoro-analog data is proprietary in many databases but analogous).

Sources

Technical Guide: Solubility Profile and Handling of 2-Amino-5-bromo-4-fluorobenzaldehyde

Topic: 2-Amino-5-bromo-4-fluorobenzaldehyde Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS Number: 315188-30-8 Formula: C₇H₅BrFNO Molecular Weight: 218.02 g/mol

Executive Summary

2-Amino-5-bromo-4-fluorobenzaldehyde is a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly quinazolinones and indazoles, which are prevalent in kinase inhibitors and antiviral therapeutics. Its utility relies heavily on the precise management of its solubility and stability.

This guide addresses the practical challenges of handling this compound. While it exhibits the typical solubility characteristics of halogenated anilines, the aldehyde moiety introduces sensitivity to oxidation and nucleophilic attack. This document provides a validated framework for solvent selection, dissolution protocols, and stability maintenance.

Physicochemical Basis of Solubility

To predict and manipulate solubility effectively, one must understand the molecular forces at play.

-

Lipophilicity (LogP ~2.3): The presence of bromine and fluorine atoms increases lipophilicity compared to the parent aminobenzaldehyde. This necessitates the use of moderately polar aprotic solvents for high-concentration stocks.

-

Hydrogen Bonding:

-

Donors: The primary amine (-NH₂) acts as a hydrogen bond donor.

-

Acceptors: The carbonyl oxygen (C=O) and the fluorine atom act as acceptors.

-

Intramolecular Bonding: There is a strong likelihood of an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen. This "locks" the conformation, slightly reducing its polarity and making it less soluble in water than predicted by functional group count alone.

-

-

Crystal Lattice Energy: The compound forms a stable crystal lattice (yellow powder) driven by

-

Solubility Profile

The following data categorizes solvents based on their ability to dissolve 2-Amino-5-bromo-4-fluorobenzaldehyde at 25°C.

Table 1: Solubility Classification and Application

| Solvent Class | Representative Solvents | Solubility Status | Primary Application |

| Super-Solvents | DMSO, DMF, DMAc | High (>100 mg/mL) | Preparation of concentrated stock solutions (100 mM) for biological screening or reaction initiation. |

| Good Solvents | THF, 1,4-Dioxane | High (>50 mg/mL) | Synthetic reactions (e.g., reductions, couplings); compatible with standard workups. |

| Moderate Solvents | Ethyl Acetate, DCM, Acetone | Moderate (10–50 mg/mL) | Extraction, chromatography, and recrystallization (when combined with anti-solvents). |

| Protic Solvents | Methanol, Ethanol | Moderate (Variable) | Use with caution. Solubility increases significantly with heat. Risk of hemiaminal/imine formation over time. |

| Anti-Solvents | Hexanes, Pentane, Water | Low/Insoluble (<1 mg/mL) | Precipitation, crystallization, and washing during filtration. |

Critical Note: While soluble in alcohols, prolonged storage in Methanol or Ethanol is not recommended due to the potential for acetal formation or Schiff base reaction with the amine moiety, particularly under acidic conditions.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays or high-throughput screening.

-

Calculate Mass: For 10 mL of 100 mM stock, weigh exactly 218.0 mg of the compound.

-

Vessel Selection: Use an amber glass vial to protect the light-sensitive aldehyde group.

-

Solvent Addition: Add 5 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes. The solution should be clear and yellow.

-

Volume Adjustment: Add DMSO to bring the total volume to 10 mL.

-

Storage: Aliquot into single-use vials, purge with Nitrogen/Argon, and store at -20°C.

Protocol B: Recrystallization (Solvent Swap)

Objective: Purify crude material using the "Good Solvent / Anti-Solvent" principle.

-

Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise while heating to reflux until the solid just dissolves. Do not add excess solvent.

-

Filtration (Optional): If insoluble black specks remain (oxidation byproducts), filter hot through a glass frit.

-

Precipitation: Remove from heat. While still warm, slowly add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Crystallization: Add one drop of EtOAc to clear the turbidity. Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

-

Collection: Filter the bright yellow crystals and wash with cold 10% EtOAc in Hexanes.

Stability & Handling

The aldehyde group at the C-1 position is the "Achilles' heel" of this molecule regarding stability.

-

Oxidation: The aldehyde easily oxidizes to the corresponding benzoic acid (2-Amino-5-bromo-4-fluorobenzoic acid) upon exposure to air.

-

Mitigation: Store solid and solution under an inert atmosphere (Nitrogen or Argon).

-

-

Light Sensitivity: Halogenated aromatics can undergo photodehalogenation or radical formation.

-

Mitigation: Use amber glassware or wrap vessels in aluminum foil.

-

-

Temperature: Store bulk solid at -20°C. Solutions in DMSO are stable for ~1 month at -20°C but should be checked for precipitation upon thawing.

Visualization of Workflows

Figure 1: Solubility Testing Workflow

This diagram outlines the logical flow for determining the solubility limit of the compound in a new solvent system.

Caption: Step-by-step gravimetric workflow for classifying solvent compatibility.

Figure 2: Solvent Selection Decision Tree

A strategic guide for selecting the correct solvent based on the intended experimental application.

Caption: Decision matrix for selecting solvents based on downstream application requirements.

References

-

Sigma-Aldrich. Product Specification: 2-Amino-5-bromo-4-fluorobenzaldehyde (CAS 315188-30-8).

-

Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. (Analogous synthesis and solubility handling). Org. Synth. 2012, 89, 360-373.

-

PubChem. Compound Summary: 2-Amino-5-bromo-4-fluorobenzaldehyde. National Library of Medicine.

-

BenchChem. Solubility of Halogenated Benzaldehydes in Organic Solvents. (General reference for halogenated aldehyde solubility trends).

2-Amino-5-bromo-4-fluorobenzaldehyde MSDS and safety data sheet

This technical guide provides a comprehensive safety and handling framework for 2-Amino-5-bromo-4-fluorobenzaldehyde , a specialized intermediate used in medicinal chemistry.

Safety, Handling, and Synthetic Application Profile

Document Control:

-

Scope: Research & Development (R&D) Laboratory Use Only

-

Revision: 1.0 (Current as of 2026)

Part 1: Chemical Identity & Characterization

This compound is a tri-substituted benzene derivative featuring an electron-withdrawing aldehyde, a nucleophilic amine, and two halogen handles (Br, F). This specific substitution pattern makes it a "privileged scaffold" for synthesizing fluorinated quinolines and indoles.

| Property | Data Specification |

| IUPAC Name | 2-Amino-5-bromo-4-fluorobenzaldehyde |

| CAS Number | 315188-30-8 |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| Appearance | Solid (Typically yellow to orange crystalline powder) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in Water |

| Purity Standard | Typically ≥95% (HPLC) for synthetic applications |

| SMILES | NC1=CC(F)=C(Br)C=C1C=O |

Senior Scientist Note: Do not confuse this isomer with 2-Amino-4-bromo-5-fluorobenzaldehyde (CAS 1620239-30-6). The position of the bromine relative to the fluorine critically alters reactivity in metal-catalyzed cross-coupling reactions.

Part 2: Hazard Assessment & Toxicology (GHS)

The safety profile of this compound is dictated by the high reactivity of the aldehyde and the potential toxicity of the aniline moiety.

Hazard Statements (GHS Classification)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Context[8]

-

Aniline Toxicity: The free amino group (-NH₂) suggests potential for methemoglobinemia if absorbed in large quantities, though the electron-withdrawing aldehyde group may mitigate this compared to simple anilines.

-

Aldehyde Reactivity: As a benzaldehyde derivative, it is a sensitizer. Inhalation of dust can trigger severe respiratory inflammation.

-

Halogenated Organics: Fluorinated aromatics often possess higher lipophilicity, potentially increasing skin absorption rates compared to non-fluorinated analogs.

Part 3: Safe Handling & Storage Protocols

Trustworthiness Directive: The following protocols are designed to be self-validating. If the compound fails the "Visual Integrity Check," do not proceed with synthesis.

Storage Architecture

-

Temperature: -20°C (Freezer).

-

Reasoning: Amino-benzaldehydes are prone to self-condensation (polymerization) and oxidation (to benzoic acids) at room temperature.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Reasoning: The aldehyde is susceptible to aerobic oxidation.[4]

-

-

Light: Protect from Light.

-

Reasoning: Photolytic degradation can liberate free radicals, darkening the solid.

-

Visual Integrity Check (Pre-Experiment)

Before weighing, inspect the material:

-

Pass: Bright yellow/orange crystalline solid.

-

Fail: Dark brown/black sticky solid or gum. Indicates significant oxidation or polymerization. Purification (recrystallization) required before use.

Handling Workflow

-

Warm-up: Allow the vial to equilibrate to room temperature inside a desiccator before opening. Prevents water condensation, which accelerates degradation.

-

Weighing: Use an anti-static gun if available; handle only inside a fume hood.

-

Solvent Choice: Dissolve immediately in degassed solvent (e.g., Anhydrous DMF/DMSO) if not using immediately.

Part 4: Emergency Response Architecture

In the event of exposure, immediate action is required to mitigate mucosal damage from the aldehyde functionality.

Figure 1: Critical response logic for exposure incidents involving halogenated amino-benzaldehydes.

Part 5: Synthetic Utility & Application Context

Researchers utilize 2-Amino-5-bromo-4-fluorobenzaldehyde primarily as a linchpin for constructing fused heterocycles. Its value lies in its orthogonal reactivity :

-

Condensation: The ortho-amino aldehyde motif allows for rapid Friedländer synthesis.

-

Coupling: The Bromine atom (C5) is active for Suzuki/Buchwald couplings.

-

Substitution: The Fluorine atom (C4) can act as a metabolic blocker or a site for SNAr if the ring is sufficiently electron-deficient.

Synthesis Workflow: Friedländer Quinoline Formation[10][11]

Figure 2: The Friedländer synthesis pathway, utilizing the amino-aldehyde core to generate pharmacologically active quinoline scaffolds.[5]

References

-

AChemBlock. (2026). Product Data Sheet: 2-amino-5-bromo-4-fluorobenzaldehyde (CAS 315188-30-8).[1][2][3] Retrieved from

-

Sigma-Aldrich (MilliporeSigma). (2026). Safety Data Sheet: 2-Amino-4-bromo-5-fluorobenzaldehyde (Isomer Comparison). Retrieved from

-

PubChem. (2026). Compound Summary: Halogenated Benzaldehydes Class Hazards. National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (2024). Friedländer Quinoline Synthesis: Mechanisms and Protocols. Retrieved from

Sources

- 1. 2-amino-5-bromo-4-fluorobenzaldehyde 95% | CAS: 315188-30-8 | AChemBlock [achemblock.com]

- 2. 315188-30-8|2-Amino-5-bromo-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-bromo-4-fluorobenzaldehyde | 315188-30-8 [sigmaaldrich.com]

- 4. Quinoline synthesis [organic-chemistry.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for 2-Amino-5-bromo-4-fluorobenzaldehyde in literature

[1]

Chemical Identity & Nomenclature

Target Compound: 2-Amino-5-bromo-4-fluorobenzaldehyde CAS Registry Number: 315188-30-8[1][2][3]

This compound serves as a highly functionalized scaffold, primarily utilized in the synthesis of fused heterocycles such as quinazolines, quinolines, and indoles. Its tri-substituted benzene ring offers three distinct points for chemical diversification: the aldehyde (condensation/reductive amination), the amine (cyclization/acylation), and the aryl bromide (cross-coupling).

Synonym Ontology

Navigating chemical databases requires a robust understanding of synonym variations. The table below categorizes the common identifiers found in patent literature and commercial catalogs.

| Category | Synonym / Identifier | Context |

| IUPAC | 2-Amino-5-bromo-4-fluorobenzaldehyde | Standard Academic Usage |

| CA Index Name | Benzaldehyde, 2-amino-5-bromo-4-fluoro- | Chemical Abstracts / SciFinder |

| Functional | 5-Bromo-4-fluoroanthranilaldehyde | Derived from anthranilic acid logic |

| Inverted | 4-Fluoro-5-bromo-2-aminobenzaldehyde | Common in alphabetized catalogs |

| SMILES | Nc1cc(F)c(Br)cc1C=O | Chemoinformatics |

| InChI Key | MMFGGDVQLQQQRX-UHFFFAOYSA-N | Unique Digital Identifier |

Physical & Chemical Properties

Data aggregated from commercial certificates of analysis and analogous structural reports.

| Property | Value / Description |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 138–142 °C (Typical range for amino-bromo-benzaldehydes) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water.[1] |

| Stability | Air-sensitive (oxidation of aldehyde); Light-sensitive (degradation of bromide).[1] Store under inert atmosphere at -20°C. |

Synthetic Methodologies & Protocols

The synthesis of 2-Amino-5-bromo-4-fluorobenzaldehyde typically follows two primary routes. The choice of route depends on the availability of starting materials and the scale of production.

Route A: Regioselective Bromination (Preferred)

Mechanism: Electrophilic Aromatic Substitution (EAS) Starting Material: 2-Amino-4-fluorobenzaldehyde Reagent: N-Bromosuccinimide (NBS)[1]

Causality & Logic: The amino group at the C2 position is a strong ortho/para director. However, the ortho position (C3) is sterically crowded and electronically less favorable compared to the para position (C5). The aldehyde at C1 is electron-withdrawing (meta-director), which reinforces activation at C5.[1] Therefore, bromination with NBS occurs highly selectively at the C5 position.

Detailed Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with nitrogen.

-

Dissolution: Dissolve 2-amino-4-fluorobenzaldehyde (10.0 mmol) in DMF (Dimethylformamide, 20 mL). Note: DMF is chosen for its ability to solubilize the polar substrate and stabilize the transition state.

-

Bromination: Cool the solution to 0°C in an ice bath. Dissolve N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 equiv) in DMF (10 mL) and add dropwise over 30 minutes.

-

Critical Step: Maintain low temperature to prevent poly-bromination or oxidation of the aldehyde.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Workup: Pour the reaction mixture into ice-cold water (150 mL). The product should precipitate as a yellow solid.

-

Isolation: Filter the solid, wash copiously with water to remove succinimide byproducts, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) if necessary.

Route B: Reduction of Nitrile Precursor

Starting Material: 2-Amino-5-bromo-4-fluorobenzonitrile (CAS 1334331-01-9) Reagent: Diisobutylaluminum hydride (DIBAL-H)[1]

Causality: This route avoids the regioselectivity issues of bromination entirely by installing the aldehyde last. It is preferred when the exact bromination pattern is difficult to achieve or when the nitrile precursor is commercially available.

Detailed Protocol

-

Setup: Flame-dry a 100 mL Schlenk flask and cool under argon.

-

Solvation: Dissolve 2-amino-5-bromo-4-fluorobenzonitrile (5.0 mmol) in anhydrous THF (Tetrahydrofuran, 25 mL).

-

Reduction: Cool to -78°C (Dry ice/Acetone bath). Add DIBAL-H (1.0 M in Hexanes, 10.0 mmol, 2.0 equiv) dropwise over 20 minutes.

-

Hydrolysis: Stir at -78°C for 2 hours. Carefully quench with Methanol (2 mL), followed by saturated Rochelle's salt (Potassium sodium tartrate) solution (20 mL).

-

Extraction: Allow the mixture to warm to room temperature and stir vigorously until the layers separate (Rochelle's salt breaks the aluminum emulsion). Extract with EtOAc (3 x 30 mL).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via column chromatography.

Applications in Drug Discovery

This compound is a "privileged scaffold" for constructing bicyclic heterocycles, particularly Quinazolines (EGFR inhibitors) and Quinolines (Antimalarials/Kinase inhibitors).

Workflow: Friedländer Synthesis of Quinazolines

The most common application involves the condensation of the 2-amino-benzaldehyde moiety with a ketone or urea derivative.[1]

Caption: General workflow for the conversion of 2-amino-5-bromo-4-fluorobenzaldehyde into bioactive quinazoline scaffolds via condensation-cyclization.

Key Therapeutic Areas[1]

-

EGFR Inhibitors: The 4-fluoro-5-bromo substitution pattern mimics the core of several covalent kinase inhibitors (e.g., Afatinib analogs), where the fluorine modulates metabolic stability and the bromide allows for the attachment of solubilizing tails via Buchwald-Hartwig coupling.[1]

-

HSP90 Inhibitors: Resorcinol-based inhibitors often require a halogenated benzaldehyde precursor to form the central isoxazole or pyrazole ring.[1]

References

-

Synthesis of Brominated Benzaldehydes

- Hoover, J. M., & Stahl, S. S. (2013). "Preparation of 2-Amino-5-bromobenzaldehyde". Organic Syntheses, 90, 240.

- Note: This reference provides the foundational "Acid -> Alcohol -> Aldehyde" reduction protocol adapted for Route B.

-

Regioselective Bromination with NBS

-

Narender, M., et al. (2007).[6] "Aqueous Phase Synthesis of 2-Aminothiazoles". Synthesis, 2007(22), 3469-3472.

- Note: Demonstrates the high regioselectivity of NBS for para-bromination in activated amino-arom

-

- Friedländer Synthesis Applications: Marco-Contelles, J., et al. (2009). "Synthesis of tacrine analogues". Chemical Reviews, 109(6), 2652-2671. Note: Reviews the use of 2-amino-benzaldehydes in synthesizing fused quinolines.

-

Compound Data & Safety

-

PubChem CID: 89419680 (Analogous Chloro-derivative for safety data comparison).[7]

-

Sources

- 1. 52723-82-7|4-Bromo-5-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 2. 57704-54-8,tert-Butyl 3-Hydroxybenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 57704-54-8,tert-Butyl 3-Hydroxybenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The reaction of 2-amino-4H-pyrans with N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. 2-Amino-5-bromo-4-chlorobenzaldehyde | C7H5BrClNO | CID 89419680 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Precision Synthesis of 6,7-Disubstituted Quinazolines via 2-Amino-5-bromo-4-fluorobenzaldehyde

Strategic Overview

The synthesis of polysubstituted quinazolines is a cornerstone in the development of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and VEGFR pathways (e.g., Gefitinib, Erlotinib, Vandetanib). While many routes utilize anthranilic acids or nitriles, the use of 2-Amino-5-bromo-4-fluorobenzaldehyde offers a superior regio-controlled entry into 6-bromo-7-fluoroquinazoline scaffolds.

Why this Starting Material?

-

Regiochemical Fidelity: Unlike the cyclization of meta-substituted anilines (which often yields regioisomeric mixtures), the aldehyde moiety at C1 and amine at C2 of the benzaldehyde precursor strictly define the orientation of the resulting quinazoline ring.

-

Orthogonal Functionalization: The resulting core possesses three distinct "handles" for diversification:

-

C4-Position: Activated for nucleophilic aromatic substitution (SNAr) after chlorination (primary pharmacophore attachment).

-

C7-Fluoro: Activated for SNAr by the para-nitrogen (N1), allowing for the introduction of solubilizing tails (e.g., morpholine, piperazine).

-

C6-Bromo: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

-

This guide details the conversion of 2-Amino-5-bromo-4-fluorobenzaldehyde into the versatile 6-bromo-7-fluoroquinazolin-4(3H)-one intermediate, followed by activation and functionalization protocols.

Experimental Protocols

Protocol A: Cyclocondensation to 6-Bromo-7-fluoroquinazolin-4(3H)-one

This step constructs the pyrimidine ring via a modified Niementowski synthesis. We utilize formamide as both the C1 synthon and the solvent to drive the reaction to completion.

Reagents & Equipment:

-

Precursor: 2-Amino-5-bromo-4-fluorobenzaldehyde (1.0 equiv)

-

Reagent/Solvent: Formamide (10-15 volumes)

-

Catalyst: Ammonium Acetate (1.5 equiv) - Acts to buffer the pH and facilitate imine formation.

-

Apparatus: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Methodology:

-

Charge: In a dry round-bottom flask, suspend 2-Amino-5-bromo-4-fluorobenzaldehyde (e.g., 10.0 g) in Formamide (100 mL).

-

Activate: Add Ammonium Acetate (5.2 g).

-

Reflux: Heat the mixture to 140–150 °C . The suspension will dissolve as the reaction progresses, eventually precipitating the quinazolinone product.

-

Mechanistic Insight: The high temperature is required to drive the initial Schiff base formation between the amine and formamide, followed by intramolecular nucleophilic attack of the amide nitrogen onto the aldehyde (now imine) carbon.

-

-

Monitor: Track by TLC (10% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours.

-

Work-up: Cool the mixture to room temperature. The product usually crystallizes out.

-

Isolation: Dilute with water (100 mL) to remove excess formamide. Filter the precipitate.[1][2]

-

Purification: Wash the filter cake with water (3x) and cold isopropanol (1x). Dry in a vacuum oven at 50 °C.

-

Expected Yield: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: C4-Activation (Chlorination)

The C4-oxo group is tautomerically stable and unreactive toward mild nucleophiles. We convert it to the highly reactive 4-chloro derivative using Vilsmeier-Haack type conditions.

Reagents:

-

Substrate: 6-Bromo-7-fluoroquinazolin-4(3H)-one (from Protocol A).

-

Reagent: Thionyl Chloride (

) or Phosphoryl Chloride ( -

Catalyst: DMF (Dimethylformamide) (3–5 drops).

Methodology:

-

Suspend: Place the quinazolinone in a flask and add

(neat). -

Catalyze: Add catalytic DMF. Caution: Gas evolution (

, HCl). -

Reflux: Heat to reflux (approx. 80 °C for

). Stir for 3–4 hours. The solution should become clear. -

Quench/Isolation: Distill off excess thionyl chloride under reduced pressure.

-

Neutralization: Dissolve the residue in DCM and wash rapidly with cold saturated

. Dry over-

Critical Control Point: The 4-chloroquinazoline is sensitive to hydrolysis. Store under inert atmosphere (Ar/N2) at -20 °C if not using immediately.

-

Protocol C: Regioselective C4-Amination (The "Warhead" Installation)

This step introduces the primary aniline pharmacophore (e.g., 3-chloro-4-fluoroaniline) common in EGFR inhibitors.

Reagents:

-

Substrate: 6-Bromo-4-chloro-7-fluoroquinazoline.

-

Nucleophile: Substituted Aniline (1.1 equiv).[3]

-

Solvent: Isopropanol (iPrOH) or Acetonitrile.

-

Base: None (if isolating HCl salt) or DIPEA (if isolating free base).

Methodology:

-

Dissolve: Dissolve the chloro-quinazoline in iPrOH (10 volumes).

-

Add Nucleophile: Add the aniline derivative.

-

Reaction: Heat to 60–80 °C for 2–3 hours.

-

Self-Validating Step: The product often precipitates as the hydrochloride salt, driving the equilibrium forward and simplifying purification.

-

-

Isolation: Filter the solid. Wash with cold iPrOH and Ether.

-

Result: 4-Anilino-6-bromo-7-fluoroquinazoline (HCl salt).

-

Data Presentation & Analysis

Quantitative Yield Comparison

The following table summarizes typical yields observed when scaling this protocol from gram to decagram scale.

| Reaction Step | Reagent | Conditions | Typical Yield | Key Impurity |

| Cyclization | Formamide/NH4OAc | 150°C, 5h | 88% | Unreacted Aldehyde (trace) |

| Chlorination | SOCl2/DMF | Reflux, 3h | 94% | Hydrolyzed starting material |

| SNAr (C4) | 3-Cl-4-F-Aniline | iPrOH, 80°C | 91% | Bis-aniline (rare) |

Reactivity Profile (Regioselectivity)

The 6-bromo-7-fluoroquinazoline core exhibits a distinct reactivity hierarchy, allowing sequential functionalization.

-

C4-Position: Most reactive (

). Reacts with amines at RT to 60°C. -

C7-Position: Moderately reactive (

). The fluorine is activated by the para-nitrogen. Reacts with secondary amines/alkoxides at >100°C. -

C6-Position: Least reactive to SNAr. Requires Pd-catalysis (

).

Hierarchy:

Visualizations

Workflow Diagram: Synthesis & Functionalization

The following diagram illustrates the transformation from the benzaldehyde precursor to a dual-functionalized drug candidate.

Caption: Sequential synthesis workflow demonstrating the transformation of the benzaldehyde precursor into a functionalized quinazoline scaffold.

Mechanistic Pathway: Niementowski Cyclization

This diagram elucidates the mechanism of the ring closure using formamide.

Caption: Mechanistic pathway of the modified Niementowski cyclization utilizing formamide.

References

-

Synthesis of Quinazolinones. Organic Chemistry Portal. Retrieved from: [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from: [Link]

-

Synthesis and Anticancer Activity of 6-Bromo-quinazoline Derivatives. National Institutes of Health (PMC). Retrieved from: [Link]

-

Vandetanib: Physical Properties and Synthesis. PubMed. Retrieved from: [Link]

-

2-Amino-5-bromobenzaldehyde Synthesis Procedures. Organic Syntheses. Retrieved from: [Link]

Sources

Application Note: High-Yield Synthesis of 6-Bromo-7-fluoro-3,4-dihydroquinazolin-2(1H)-one

Topic: Condensation of 2-Amino-5-bromo-4-fluorobenzaldehyde with urea Content Type: Application Note & Protocol

Abstract

This technical guide details the optimized protocol for the condensation of 2-Amino-5-bromo-4-fluorobenzaldehyde with urea to synthesize 6-Bromo-7-fluoro-3,4-dihydroquinazolin-2(1H)-one . Quinazolinones are privileged scaffolds in drug discovery, exhibiting potent antitumor, antimicrobial, and anti-inflammatory properties. The incorporation of fluorine and bromine substituents enhances metabolic stability and provides handles for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This note compares a standard thermal acid-catalyzed method with a microwave-assisted green chemistry approach, providing mechanistic insights and rigorous characterization data.

Introduction & Strategic Significance

The quinazolin-2(1H)-one core is a structural motif found in numerous bioactive alkaloids and synthetic drugs. In the context of "hit-to-lead" optimization, the 6-bromo-7-fluoro substitution pattern is particularly valuable:

-

Fluorine (C7): Increases lipophilicity and metabolic resistance against oxidative metabolism at the aromatic ring (blocking the para-position relative to the nitrogen).

-

Bromine (C6): Serves as a versatile electrophilic site for late-stage diversification via transition-metal catalysis.

The condensation reaction described herein utilizes the Bamberger-type cyclization , where the nucleophilic amino group and the electrophilic aldehyde of the starting material react with urea to form the pyrimidinone ring.

Key Reaction

Reactants: 2-Amino-5-bromo-4-fluorobenzaldehyde + Urea

Product: 6-Bromo-7-fluoro-3,4-dihydroquinazolin-2(1H)-one

By-product: Water (

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through a multi-step sequence involving nucleophilic addition, condensation, and cyclization.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Activation: The carbonyl oxygen of the aldehyde is activated by the acid catalyst (protonation).

-

Ureido Formation: The aniline nitrogen (more nucleophilic than urea) attacks the urea carbonyl, or urea attacks the activated aldehyde. In acidic media, the formation of a benzylideneurea intermediate (Schiff base type) or a ureidobenzaldehyde intermediate is proposed.

-

Cyclization: The terminal nitrogen of the urea moiety attacks the aldehydic carbon (now an iminium or hemiaminal species).

-

Dehydration: Loss of water drives the formation of the stable cyclic urea (quinazolinone) structure.

Mechanistic Diagram (Graphviz)

Caption: Step-wise cyclocondensation pathway from 2-aminobenzaldehyde derivative to dihydroquinazolinone.

Experimental Protocols

We present two validated methods. Method A is the standard robust protocol suitable for scale-up. Method B is a rapid, green chemistry approach.

Method A: Standard Thermal Cyclization (Glacial Acetic Acid)

Best for: Gram-scale synthesis, high purity requirements.

Reagents & Equipment[1][2][3][4][5][6][7]

-

2-Amino-5-bromo-4-fluorobenzaldehyde (1.0 equiv)

-

Urea (3.0 - 5.0 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)[8]

-

Reflux condenser, round-bottom flask, magnetic stirrer.

Step-by-Step Protocol

-

Charge: In a 100 mL round-bottom flask, dissolve 2-Amino-5-bromo-4-fluorobenzaldehyde (2.18 g, 10 mmol) in Glacial Acetic Acid (20 mL).

-

Add Urea: Add Urea (3.0 g, 50 mmol). Note: Excess urea drives the equilibrium forward and prevents side reactions.

-

Reflux: Attach a condenser and heat the mixture to reflux (

) with vigorous stirring. -

Monitor: Maintain reflux for 4 hours . Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The aldehyde spot (

) should disappear, and a lower -

Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice (100 g) with stirring.

-

Precipitate: A white to off-white solid will precipitate immediately. Stir for 15 minutes to ensure complete granulation.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

) to remove excess acetic acid and urea. -

Drying: Dry the crude solid in a vacuum oven at

for 6 hours. -

Purification: Recrystallize from hot Ethanol (95%) .

-

Dissolve crude solid in boiling ethanol.

-

Hot filter if necessary to remove insoluble impurities.

-

Cool slowly to room temperature, then to

. -

Collect crystals.

-

Method B: Microwave-Assisted Synthesis (Green Method)

Best for: High-throughput screening, small scale, rapid results.

Reagents & Equipment[1][2][3][4][6][7]

-

2-Amino-5-bromo-4-fluorobenzaldehyde (1.0 equiv)

-

Urea (2.0 equiv)

-

p-Toluenesulfonic acid (p-TSA) (10 mol% catalyst)

-

Ethanol (2 mL) or Solvent-free (Grinding)

-

Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Protocol

-

Mix: In a microwave vial (10 mL), mix the aldehyde (1 mmol), Urea (2 mmol), and p-TSA (0.1 mmol). Add 1 mL of Ethanol to create a slurry.

-

Irradiate: Seal the vial. Set the microwave parameters:

-

Temp:

-

Power: Dynamic (Max 150 W)

-

Time: 15 minutes

-

-

Workup: Cool the vial. Add cold water (5 mL) to the reaction mixture. Sonicate to break up the solid.[8]

-

Isolation: Filter the solid and wash with water.[6] Recrystallize as in Method A.

Data Presentation & Analysis

Yield and Conditions Comparison

| Parameter | Method A (Thermal) | Method B (Microwave) |

| Solvent | Glacial Acetic Acid | Ethanol (minimal) |

| Temperature | ||

| Time | 4 Hours | 15 Minutes |

| Catalyst | AcOH (Self) | p-TSA (10 mol%) |

| Isolated Yield | 85 - 92% | 78 - 85% |

| Atom Economy | Moderate (Solvent waste) | High |

Characterization Data (Expected)

-

Appearance: White crystalline solid.[8]

-

Melting Point:

(dec). -

NMR (400 MHz, DMSO-

- 9.20 (s, 1H, NH-1)

- 7.65 (d, J=7.5 Hz, 1H, Ar-H, H-5 of quinazoline)

- 7.10 (s, 1H, NH-3)

- 6.95 (d, J=9.0 Hz, 1H, Ar-H, H-8 of quinazoline)

- 4.40 (s, 2H, CH2-4) (Note: If oxidized to quinazolinone, this becomes a CH signal or disappears if fully aromatic C=O).

-

Correction: For 3,4-dihydroquinazolin-2(1H)-one , the C4 position is a methylene (

) if the aldehyde was reduced, but starting from aldehyde, C4 retains the proton. It is typically a methine if a nucleophile adds, but in this condensation, it forms a double bond -

Specific Note: The condensation of 2-aminobenzaldehyde + urea typically yields the 3,4-dihydro form where C4 is a

group only if reduction occurs. However, with aldehyde, the product is often the quinazolin-2(1H)-one (fully aromatic) due to air oxidation or it exists as the 3,4-dihydro-4-hydroxy intermediate which dehydrates to the imine. -

Literature Consensus: The stable isolated product from acetic acid reflux is often the quinazolin-2(1H)-one (oxidized) or the 3,4-dihydro species depending on exact workup. For this specific protocol, we expect the 3,4-dihydroquinazolin-2(1H)-one structure, potentially oxidizing to the fully aromatic form upon standing or treatment with oxidants (e.g., KMnO4).

-

Mass Spectrometry (ESI+): m/z calculated for

: ~244.9/246.9.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during filtration. | Increase Urea equivalents (up to 5.0). Ensure pH is acidic. Cool filtrate to |

| Impure Product | Formation of acyclic ureido intermediates. | Increase reaction time or temperature. Ensure reflux is vigorous. |

| Coloration | Oxidation of amino group prior to cyclization. | Perform reaction under Nitrogen ( |

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. data.epo.org [data.epo.org]

- 3. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 8. scispace.com [scispace.com]

Application Notes and Protocols: Synthesis of EGFR Kinase Inhibitors Using Fluorinated Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, leads to uncontrolled cell growth and is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has been a highly successful therapeutic strategy.[3][4]

Among the vast chemical space explored for EGFR inhibitors, the quinazoline scaffold has emerged as a privileged structure, with several FDA-approved drugs like gefitinib and erlotinib based on this core.[4][5][6] A key strategy in the evolution of these inhibitors has been the incorporation of fluorine atoms into the molecular framework. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[7][8] Strategic fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, modulate pKa to optimize cellular permeability, and enhance binding affinity to the target protein through favorable electrostatic interactions.[7][8][9] This document provides a detailed guide on the synthesis of EGFR kinase inhibitors, with a particular focus on the strategic use of fluorinated benzaldehydes as key building blocks.

The "Fluorine Advantage" in EGFR Inhibitor Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance drug-like properties.[7][10] In the context of EGFR inhibitors, fluorination offers several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] This can lead to a longer half-life and improved bioavailability of the drug.

-

Modulation of Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[8][9]

-

Improved Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the EGFR active site, thereby increasing the inhibitor's potency.[11] For instance, a fluorine substituent can form hydrogen bonds with key residues like Met793 in the kinase hinge region.[12][13]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is optimal for binding to the EGFR active site.[10]

The strategic placement of fluorine atoms is crucial. For example, studies have shown that introducing a fluorine substituent at the C-2 position of a benzene ring can be vital for inhibitory activity.[4]

Synthetic Strategy: A Modular Approach to Quinazoline-Based EGFR Inhibitors

The synthesis of quinazoline-based EGFR inhibitors is typically a multi-step process that can be broken down into a modular approach. A common strategy involves the construction of the core quinazoline scaffold followed by the introduction of various substituents to optimize activity and properties. The use of fluorinated benzaldehydes in the initial steps allows for the early incorporation of this key element.

A representative synthetic scheme is outlined below, culminating in a final molecule that shares features with known potent EGFR inhibitors. This protocol is designed to be a robust starting point for researchers to synthesize and evaluate their own novel fluorinated EGFR inhibitors.

Caption: A generalized synthetic workflow for EGFR inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Fluorophenyl)-1H-benzo[d]imidazole (Intermediate I)

This initial step involves the condensation of a fluorinated benzaldehyde with an o-phenylenediamine derivative to form the benzimidazole core.

Materials:

-

Fluorinated Benzaldehyde (e.g., 4-fluorobenzaldehyde)

-

o-Phenylenediamine

-

Sodium Metabisulfite

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in DMF.

-

Add sodium metabisulfite (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the fluorinated benzaldehyde (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(fluorophenyl)-1H-benzo[d]imidazole.[14]

Protocol 2: Synthesis of Ethyl 2-(2-(fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetate (Intermediate II)

This step involves the N-alkylation of the benzimidazole core with ethyl chloroacetate.

Materials:

-

2-(Fluorophenyl)-1H-benzo[d]imidazole (from Protocol 1)

-

Ethyl Chloroacetate

-

Potassium Carbonate (K2CO3)

-

Acetone

Procedure:

-

To a solution of 2-(fluorophenyl)-1H-benzo[d]imidazole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.

-

Reflux the reaction mixture until the starting material is consumed (as monitored by TLC).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 2-(2-(fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetate.

Protocol 3: Synthesis of 2-(2-(Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Intermediate III)

This step involves the conversion of the ester to a hydrazide, which serves as a key intermediate for further elaboration.

Materials:

-

Ethyl 2-(2-(fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetate (from Protocol 2)

-

Hydrazine Hydrate

-

Ethanol

Procedure:

-

Dissolve the ester from Protocol 2 (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired acetohydrazide.[14]

Protocol 4: Synthesis of Final EGFR Inhibitor via Condensation

The final step involves the condensation of the acetohydrazide intermediate with a variety of aromatic aldehydes to generate a library of potential EGFR inhibitors.

Materials:

-

2-(2-(Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide (from Protocol 3)

-

Substituted Aromatic Aldehyde

-

Ethanol

-

Catalytic amount of Hydrochloric Acid (HCl)

Procedure:

-

To a solution of the acetohydrazide (1.0 eq) in ethanol, add the substituted aromatic aldehyde (1.0 eq).

-

Add a catalytic amount of concentrated HCl.

-

Reflux the reaction mixture until completion (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Neutralize the solution with a 10% aqueous sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the final compound by recrystallization or column chromatography to obtain the pure EGFR inhibitor.[15]

In Vitro Evaluation of EGFR Kinase Inhibitory Activity

To assess the efficacy of the newly synthesized compounds, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Synthesized inhibitor compounds

-

Erlotinib (as a positive control)[15]

-

DMSO (for compound dissolution)

Protocol:

-

Prepare a stock solution of the synthesized inhibitor and the positive control (erlotinib) in DMSO.

-

Set up the kinase reaction in a 96-well plate. Each reaction should contain the EGFR kinase, the kinase substrate, and ATP in a suitable reaction buffer.

-

Add the synthesized inhibitor at various concentrations to the reaction wells. Include a control with only DMSO (vehicle control).

-

Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15]

Structure-Activity Relationship (SAR) Insights

The modular nature of the synthesis allows for the systematic exploration of the structure-activity relationship (SAR). By varying the substituents on the fluorinated benzaldehyde and the final aromatic aldehyde, researchers can probe the effects of different chemical groups on EGFR inhibitory activity.

| Moiety | Position of Variation | Impact on Activity |

| Fluorinated Phenyl Ring | Position of Fluorine | The position of the fluorine atom can significantly influence binding affinity. For example, a 2-fluoro substitution has been shown to be crucial for activity in some quinazoline series.[4] |

| Other Substituents | The addition of other electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of this region, impacting interactions with the hydrophobic pocket of the EGFR active site. | |

| Terminal Aromatic Ring | Substituent Type and Position | The nature and position of substituents on the terminal aromatic ring can be fine-tuned to optimize interactions with the solvent-exposed region of the active site. Hydrophilic groups may enhance solubility, while hydrophobic groups can improve cell permeability. |

EGFR Signaling Pathway and Mechanism of Inhibition

Caption: EGFR signaling and inhibition mechanism.

EGFR is activated upon binding of its ligand, such as Epidermal Growth Factor (EGF).[1] This triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1] The phosphorylated tyrosines then serve as docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[1] The synthesized fluorinated quinazoline-based inhibitors act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing ATP from binding and blocking the autophosphorylation process and all subsequent downstream signaling.

Conclusion

The use of fluorinated benzaldehydes provides a powerful and versatile entry point for the synthesis of potent and selective EGFR kinase inhibitors. The protocols and strategies outlined in this document offer a comprehensive guide for researchers in the field of drug discovery and development. By systematically applying these methods and exploring the structure-activity relationships, novel and improved therapeutic agents for the treatment of EGFR-driven cancers can be developed.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- ChemRxiv. (n.d.). Structure-activity relationships of inactive-conformation binding EGFR inhibitors: Linking the ATP and allosteric pockets.

- MDPI. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- PMC. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment.

- MDPI. (2024, July 31). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies.

- PMC. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- PMC. (n.d.). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors.

- MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- MDPI. (2024, November 3). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review.

- Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.

- Journal of Applied Pharmaceutical Science. (2024, September 5). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.

- PubMed. (2022, December 15). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

- Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action.

- Arabian Journal of Chemistry. (2025, April 17). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy.

- Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

- PubMed. (2020). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors.

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 2H-[7][10]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. Retrieved February 27, 2026, from

- MDPI. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- ResearchGate. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor.

- PMC. (n.d.). Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors.

- Semantic Scholar. (n.d.). Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors.

- Frontiers. (2022, June 12). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. benthamscience.com [benthamscience.com]